6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine
CAS No.: 769917-28-4
Cat. No.: VC2469650
Molecular Formula: C12H16N4S
Molecular Weight: 248.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 769917-28-4 |
|---|---|
| Molecular Formula | C12H16N4S |
| Molecular Weight | 248.35 g/mol |
| IUPAC Name | 6-ethyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C12H16N4S/c1-2-9-7-10-11(14-8-15-12(10)17-9)16-5-3-13-4-6-16/h7-8,13H,2-6H2,1H3 |
| Standard InChI Key | AECCBYQXQCLDTD-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C(N=CN=C2S1)N3CCNCC3 |
| Canonical SMILES | CCC1=CC2=C(N=CN=C2S1)N3CCNCC3 |
Introduction
Chemical Properties and Structure
Basic Chemical Information
6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 769917-28-4 |
| Molecular Formula | C₁₂H₁₆N₄S |
| Molecular Weight | 248.35 g/mol |
| Recommended Storage | 2-8°C |
| Typical Purity | ≥95% |
The compound consists of a thieno[2,3-d]pyrimidine core structure, which is a bicyclic heterocycle containing fused thiophene and pyrimidine rings. The structure is substituted with an ethyl group at position 6 and a piperazinyl group at position 4 .
Structural Representation
The chemical structure of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine can be represented using various notations:
| Notation Type | Representation |
|---|---|
| SMILES | CCC1=CC2=C(N=CN=C2S1)N3CCNCC3 |
| InChI | InChI=1S/C12H16N4S/c1-2-9-7-10-11(14-8-15-12(10)17-9)16-5-3-13-4-6-16/h7-8,13H,2-6H2,1H3 |
| InChIKey | AECCBYQXQCLDTD-UHFFFAOYSA-N |
The compound features four nitrogen atoms and one sulfur atom in its structure, contributing to its potential for hydrogen bonding and other molecular interactions relevant to its biological activity.
Synthesis and Preparation Methods
General Synthetic Approach
Biological Activity and Mechanisms
Role in Menin-MLL Inhibition
The primary significance of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine in biomedical research stems from its role as a precursor in the synthesis of compounds that inhibit the interaction between menin and mixed lineage leukemia (MLL) fusion proteins .
The menin-MLL protein-protein interaction is crucial for the oncogenic activity of MLL fusion proteins, which are implicated in the development of certain forms of acute leukemia. Compounds derived from 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine have been investigated for their ability to disrupt this interaction .
Mechanism of Action
Derivatives of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine, particularly those containing a 1,3,4-thiadiazole moiety, have been shown to downregulate the expression of genes that are essential for MLL fusion protein oncogenic activity. By inhibiting the menin-MLL interaction, these compounds effectively reverse leukemic transformation mediated by MLL fusion proteins .
This mechanism represents a promising approach for targeted therapy in MLL-rearranged leukemias, which are often associated with poor prognosis and limited treatment options.
Research Applications
Oncology Research
The primary research application of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine is in the field of cancer research, specifically in the development of novel therapeutic approaches for leukemia. The compound's derivatives have shown potential in targeting specific molecular mechanisms involved in leukemogenesis .
The groundbreaking work by Grembecka et al., published in Nature Chemical Biology in 2012, established the foundation for this research direction, demonstrating that inhibitors of the menin-MLL interaction could reverse oncogenic activity of MLL fusion proteins in leukemia .
Medicinal Chemistry Applications
Beyond its specific applications in leukemia research, 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine represents an important scaffold in medicinal chemistry. The thieno[2,3-d]pyrimidine core structure is found in various compounds with diverse biological activities, including:
-
Enzyme inhibitors
-
Receptor modulators
-
Anti-inflammatory agents
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Antimicrobial compounds
This versatility makes the compound and its derivatives valuable tools in drug discovery and development programs across multiple therapeutic areas.
Related Compounds and Structural Analogs
Direct Derivatives
Several direct derivatives of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine have been synthesized and studied for their biological activities. The most notable example is 4-(4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine (CAS: 1359873-35-0), which features an additional 1,3,4-thiadiazol-2-yl moiety attached to the piperazine ring.
This derivative has been specifically investigated for its inhibitory activity against the menin-MLL interaction and has shown promising results in experimental models of MLL-rearranged leukemia .
Structural Analogs
The thieno[2,3-d]pyrimidine scaffold is found in various other compounds with significant biological activities:
| Compound | Structural Difference | Biological Activity |
|---|---|---|
| 6-acetyl-3-amino-2,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | Contains a pyrimidinone instead of pyrimidine | Potential antiviral activity |
| Thieno[2,3-d]pyrimidin-4(3H)-ones with benzimidazole rings | Addition of benzimidazole moiety | Antitrichinnellosis and antiprotozoal activity |
These structural analogs demonstrate the versatility of the thieno[2,3-d]pyrimidine core and its potential applications in developing therapeutic agents for a range of conditions .
| Quantity | Price (EUR) |
|---|---|
| 50mg | 372.00 € |
| 100mg | 683.00 € |
| 250mg | 1,605.00 € |
This pricing reflects the specialized nature of the compound and its importance in research applications .
Current Research Directions and Future Perspectives
Ongoing Research
Current research involving 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine and its derivatives continues to focus on their potential as therapeutic agents for MLL-rearranged leukemias. Since the publication of Grembecka et al.'s work in 2012, numerous studies have expanded on the initial findings, exploring structure-activity relationships and developing more potent and selective inhibitors of the menin-MLL interaction .
Research is also ongoing to improve the pharmacokinetic properties of these compounds, enhance their bioavailability, and assess their efficacy in various experimental models of leukemia.
Future Perspectives
The future development of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine and its derivatives may include:
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Development of more selective and potent menin-MLL inhibitors based on the thieno[2,3-d]pyrimidine scaffold
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Clinical translation of promising candidates for the treatment of MLL-rearranged leukemias
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Exploration of additional biological targets that might be modulated by thieno[2,3-d]pyrimidine derivatives
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Application of medicinal chemistry approaches to enhance drug-like properties and optimize the therapeutic index of these compounds
As research continues to advance, 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine remains an important structure in the development of targeted therapies for specific forms of cancer.
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